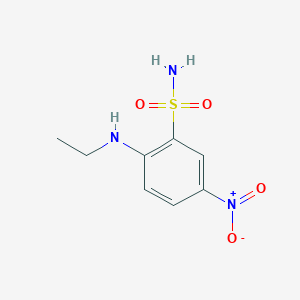

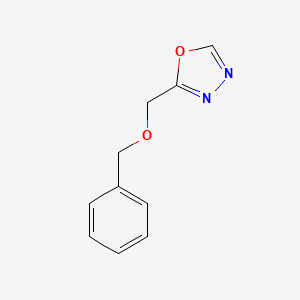

![molecular formula C11H21N B1375087 9-Azaspiro[5.6]dodecane CAS No. 51991-09-4](/img/structure/B1375087.png)

9-Azaspiro[5.6]dodecane

Overview

Description

9-Azaspiro[5.6]dodecane is a chemical compound with the molecular formula C11H21N . It has a molecular weight of 167.29 . The compound is typically stored at room temperature and is available in liquid form .

Molecular Structure Analysis

The InChI code for 9-Azaspiro[5.6]dodecane is 1S/C11H21N/c1-2-5-11(6-3-1)7-4-9-12-10-8-11/h12H,1-10H2 . This indicates that the compound consists of a spirocyclic structure with a nitrogen atom at one end.Physical And Chemical Properties Analysis

9-Azaspiro[5.6]dodecane is a liquid at room temperature . More detailed physical and chemical properties were not available in the sources I found.Scientific Research Applications

Asymmetric Construction in Marine Toxins Synthesis

- Application : 9-Azaspiro[5.6]dodecane has been used in the asymmetric formation of azaspiro[5.6]dodec-9-ene system, which is applicable to the synthesis of marine natural toxins. The method involves Diels-Alder reactions, showcasing good exo-selectivity and excellent enantioselectivity (Ishihara et al., 2002).

Synthesis of Novel Compounds

- Application : This compound is instrumental in synthesizing new chemical structures, like the (1RS,2RS,6RS)-2-(6-Amino-9H-purin-9-yl)-8-azaspiro[5.6]dodec-10-en-1-ol dihydrochloride. This synthesis is a step towards exploring new molecular and crystal structures (Iusupov et al., 2022).

Drug Discovery and Spiro Scaffolds

- Application : 9-Azaspiro[5.6]dodecane contributes to the design of novel spiro scaffolds in drug discovery. It serves as a building block for creating libraries of compounds, potentially useful in therapeutic applications (Jenkins et al., 2009).

Antagonists in Chemokine-Mediated Diseases

- Application : Derivatives of this compound are studied as CCR8 antagonists, showing potential in treating respiratory diseases like asthma and chronic obstructive pulmonary disease (Norman, 2007).

Synthetic Approaches to Spiroaminals

- Application : The compound is central to synthesizing spiroaminals, which are found in natural or synthetic products with significant biological activities. These activities make them challenging but rewarding targets for chemical synthesis (Sinibaldi & Canet, 2008).

Spiro-piperidine Inhibitors in Influenza A Virus

- Application : 9-Azaspiro[5.6]dodecane analogs have been synthesized and tested as M2 inhibitors against the influenza A virus, showing potential as more potent alternatives to existing treatments (Wang et al., 2009).

Safety and Hazards

The compound is classified as dangerous, with hazard statements indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

9-azaspiro[5.6]dodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N/c1-2-5-11(6-3-1)7-4-9-12-10-8-11/h12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWAATVZJDIHKSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Azaspiro[5.6]dodecane | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

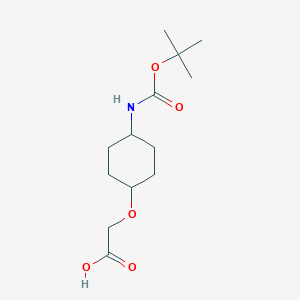

![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)

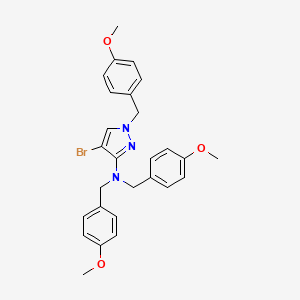

![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

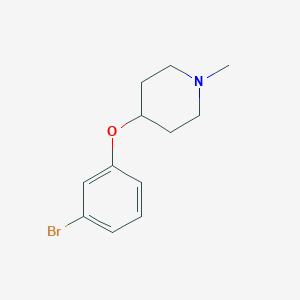

![4-chloro-5,6-dihydro-7H-Cyclopenta[b]pyridin-7-one](/img/structure/B1375023.png)